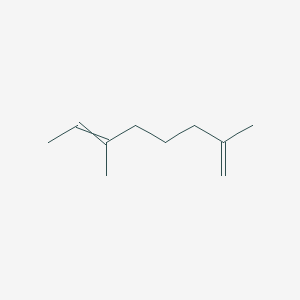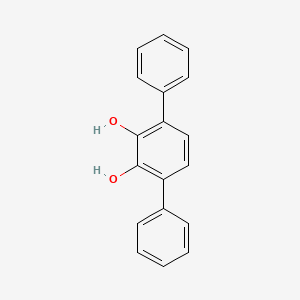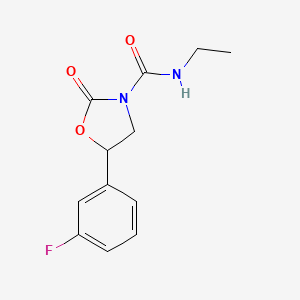
N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide is a synthetic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group in its structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Métodos De Preparación
The synthesis of N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine, 3-fluorobenzaldehyde, and glycine.
Formation of Intermediate: The initial step involves the condensation of ethylamine with 3-fluorobenzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with glycine to form the oxazolidine ring.
Oxidation: The oxazolidine intermediate is then oxidized to introduce the oxo group at the 2-position, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly against resistant bacterial strains.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Pharmacological Research: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex. This action disrupts bacterial growth and replication, making it an effective antimicrobial agent.
Comparación Con Compuestos Similares
N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide can be compared with other oxazolidinone derivatives, such as linezolid and tedizolid. While all these compounds share a common oxazolidinone core, this compound is unique due to the presence of the ethyl and fluorophenyl groups, which may enhance its pharmacological properties.
Similar Compounds
- Linezolid
- Tedizolid
- Cycloserine
These compounds are also known for their antimicrobial properties and are used in the treatment of various bacterial infections.
Propiedades
Número CAS |
34725-14-9 |
|---|---|
Fórmula molecular |
C12H13FN2O3 |
Peso molecular |
252.24 g/mol |
Nombre IUPAC |
N-ethyl-5-(3-fluorophenyl)-2-oxo-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C12H13FN2O3/c1-2-14-11(16)15-7-10(18-12(15)17)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3,(H,14,16) |
Clave InChI |
BESWNSMBCXKIGI-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)N1CC(OC1=O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


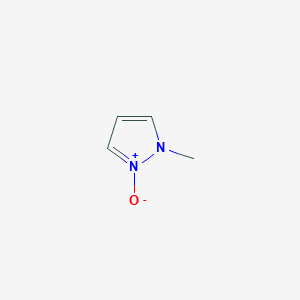

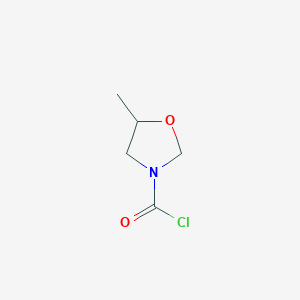
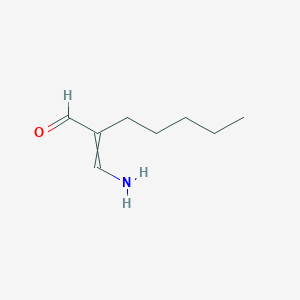

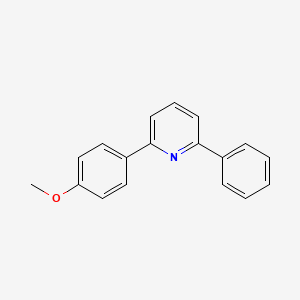
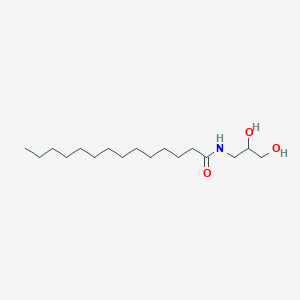
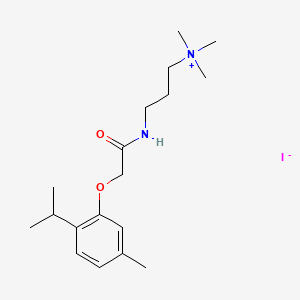
![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
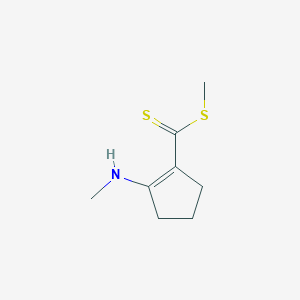

![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
